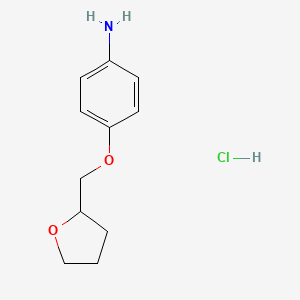
4-(Oxolan-2-ylmethoxy)aniline hydrochloride
Overview
Description
4-(Oxolan-2-ylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . It is known for its role as an ion channel activator, specifically inhibiting the activity of potassium channels in various cell types . This compound is utilized in research settings to study the function of potassium ion channels in cell biology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with oxirane (ethylene oxide) in the presence of a base to form 4-(oxiran-2-ylmethoxy)aniline. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Oxolan-2-ylmethoxy)aniline hydrochloride is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: To investigate the role of potassium channels in cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of potassium channels. This inhibition affects the flow of potassium ions across cell membranes, which can alter cellular excitability and signaling. The exact molecular targets and pathways involved include the binding to specific sites on the potassium channels, leading to their blockade .
Comparison with Similar Compounds
Similar Compounds
4-(Oxolan-2-ylmethoxy)aniline: The non-hydrochloride form of the compound.
4-(Tetrahydro-2-furanylmethoxy)aniline: A similar compound with a different ring structure.
4-(Methoxymethoxy)aniline: Another compound with a different substituent on the aniline ring.
Uniqueness
4-(Oxolan-2-ylmethoxy)aniline hydrochloride is unique due to its specific inhibition of potassium channels, which is not commonly observed in other similar compounds. This makes it particularly valuable for research into ion channel function and potential therapeutic applications .
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVAIWQSSAQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


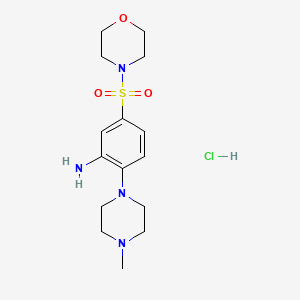
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
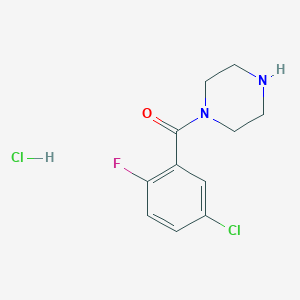
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
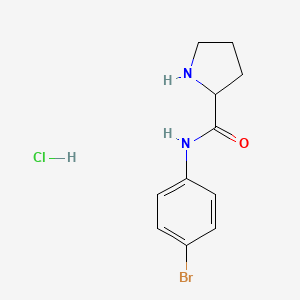

![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)

![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)

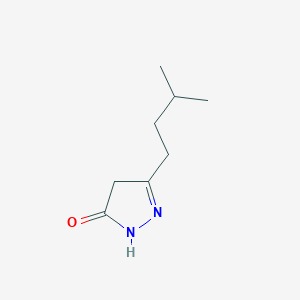
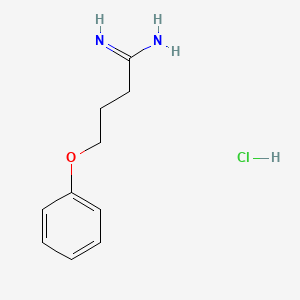
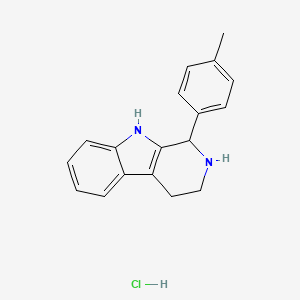
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
